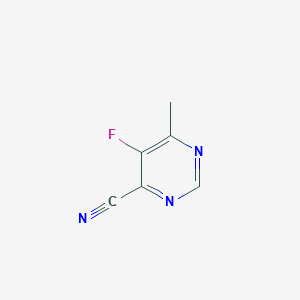
5-Fluoro-6-methylpyrimidine-4-carbonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Fluoro-6-methylpyrimidine-4-carbonitrile is a fluorinated pyrimidine derivative. Pyrimidines are a class of heterocyclic aromatic organic compounds similar to pyridine. The incorporation of fluorine into pyrimidine structures often enhances their biological activity and stability, making them valuable in various scientific and industrial applications .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
One common method is the nucleophilic substitution reaction, where a suitable fluorinating agent is used to replace a leaving group on the pyrimidine ring . The reaction conditions often require a polar aprotic solvent and a base to facilitate the substitution.
Industrial Production Methods
Industrial production of fluorinated pyrimidines, including 5-Fluoro-6-methylpyrimidine-4-carbonitrile, often involves large-scale chemical reactors and continuous flow processes to ensure high yield and purity. The use of automated systems and advanced purification techniques, such as high-performance liquid chromatography (HPLC), is common to achieve the desired product quality .
Analyse Chemischer Reaktionen
Types of Reactions
5-Fluoro-6-methylpyrimidine-4-carbonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove or alter specific functional groups.
Substitution: Nucleophilic substitution reactions are common, where the fluorine atom can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of substituted pyrimidines .
Wissenschaftliche Forschungsanwendungen
5-Fluoro-6-methylpyrimidine-4-carbonitrile has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex fluorinated compounds.
Biology: Studied for its potential effects on biological systems, including enzyme inhibition and interaction with nucleic acids.
Wirkmechanismus
The mechanism of action of 5-Fluoro-6-methylpyrimidine-4-carbonitrile involves its interaction with biological macromolecules. The fluorine atom’s high electronegativity can disrupt normal biochemical processes by altering the structure and function of enzymes and nucleic acids. This disruption can lead to the inhibition of key metabolic pathways, making the compound effective in various therapeutic applications .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
5-Fluorouracil: A widely used anticancer agent that also incorporates fluorine into the pyrimidine ring.
6-Fluoropyrimidine: Another fluorinated pyrimidine with similar biological activity.
5-Fluoro-2’-deoxyuridine: A derivative used in cancer treatment.
Uniqueness
5-Fluoro-6-methylpyrimidine-4-carbonitrile is unique due to its specific substitution pattern, which can confer distinct biological properties compared to other fluorinated pyrimidines. Its methyl and cyano groups can enhance its stability and specificity in biological systems, making it a valuable compound for research and industrial applications .
Eigenschaften
Molekularformel |
C6H4FN3 |
|---|---|
Molekulargewicht |
137.11 g/mol |
IUPAC-Name |
5-fluoro-6-methylpyrimidine-4-carbonitrile |
InChI |
InChI=1S/C6H4FN3/c1-4-6(7)5(2-8)10-3-9-4/h3H,1H3 |
InChI-Schlüssel |
MIBNNRYVQBBWGP-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(C(=NC=N1)C#N)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


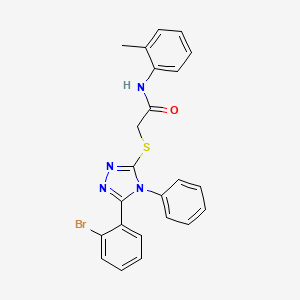
![7-Methoxythieno[3,4-c]pyridine-1,3-diamine](/img/structure/B11775497.png)
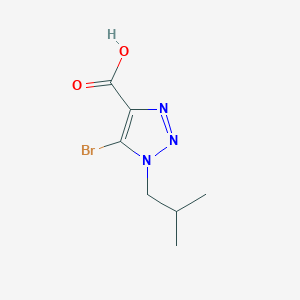
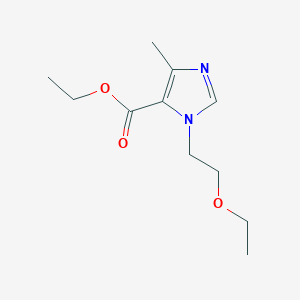
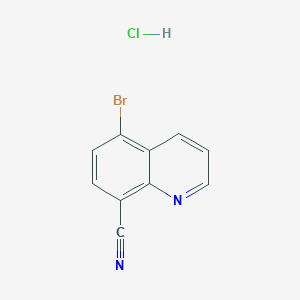
![Diethyl 4-amino-6-ethyl-3-iodo-6H-thieno[2,3-b]pyrrole-2,5-dicarboxylate](/img/structure/B11775529.png)
![tert-Butyl 4-(benzo[d][1,3]dioxol-5-yl)piperazine-1-carboxylate](/img/structure/B11775530.png)
![7-Methyl-3-(pyrrolidin-2-yl)-4H-pyrido[2,3-e][1,2,4]thiadiazine 1,1-dioxide](/img/structure/B11775536.png)
![3,6-Dichloro-N-(3,5-dimethylphenyl)benzo[b]thiophene-2-carboxamide](/img/structure/B11775549.png)
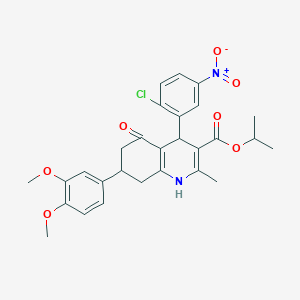
![7-(3-Cyclopropyl-1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridin-3(2H)-one](/img/structure/B11775566.png)
![6-[4-(4-carboxyphenyl)-6-(5-carboxypyridin-2-yl)pyridin-2-yl]pyridine-3-carboxylic acid](/img/structure/B11775578.png)
![4-tert-Butyl 5-methyl 2-bromo-4H-thieno[3,2-b]pyrrole-4,5-dicarboxylate](/img/structure/B11775580.png)
![4-(Difluoromethyl)-2-fluorobenzo[d]oxazole](/img/structure/B11775590.png)
